molecular formula C18H21N3O6 B11077628 7-ethyl-5,8a-dinitro-3-phenyloctahydro-1H-1,5-ethanopyrano[3,4-c]pyridin-9-one

7-ethyl-5,8a-dinitro-3-phenyloctahydro-1H-1,5-ethanopyrano[3,4-c]pyridin-9-one

Cat. No.: B11077628
M. Wt: 375.4 g/mol
InChI Key: SGNDBMZQIUABBA-UHFFFAOYSA-N
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Description

7-ethyl-5,8a-dinitro-3-phenyloctahydro-1H-1,5-ethanopyrano[3,4-c]pyridin-9-one is a complex organic compound with a unique structure that includes multiple functional groups such as nitro, phenyl, and pyrano groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-ethyl-5,8a-dinitro-3-phenyloctahydro-1H-1,5-ethanopyrano[3,4-c]pyridin-9-one typically involves multi-step organic reactions. The starting materials and reagents are carefully selected to ensure the formation of the desired product. Common synthetic routes may include nitration reactions, cyclization processes, and the use of protecting groups to control the reactivity of different functional groups.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

7-ethyl-5,8a-dinitro-3-phenyloctahydro-1H-1,5-ethanopyrano[3,4-c]pyridin-9-one can undergo various chemical reactions including:

    Oxidation: The nitro groups can be oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro groups can be reduced to amines under suitable conditions.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield the corresponding amines, while oxidation could lead to nitroso derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its biological activity can be studied to understand its effects on different biological systems.

    Medicine: Potential therapeutic applications can be explored, including its use as a drug candidate.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 7-ethyl-5,8a-dinitro-3-phenyloctahydro-1H-1,5-ethanopyrano[3,4-c]pyridin-9-one involves its interaction with molecular targets and pathways within biological systems. The nitro groups may play a role in redox reactions, while the phenyl and pyrano groups can interact with specific receptors or enzymes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    7-ethyl-2,3,5,6,8-pentahydroxy-1,4-naphthoquinone: This compound has a similar ethyl group but differs in its overall structure and functional groups.

    4,4’-dinitro-1H,1’H-[3,3’-bipyrazole]-5,5’-diamine: Another compound with nitro groups but with a different core structure.

Uniqueness

7-ethyl-5,8a-dinitro-3-phenyloctahydro-1H-1,5-ethanopyrano[3,4-c]pyridin-9-one is unique due to its combination of functional groups and its potential for diverse chemical reactions and applications. Its structure allows for specific interactions that may not be possible with other similar compounds.

Properties

Molecular Formula

C18H21N3O6

Molecular Weight

375.4 g/mol

IUPAC Name

11-ethyl-1,9-dinitro-6-phenyl-5-oxa-11-azatricyclo[6.4.0.04,9]dodecan-2-one

InChI

InChI=1S/C18H21N3O6/c1-2-19-10-17(20(23)24)14-8-13(12-6-4-3-5-7-12)27-16(9-15(17)22)18(14,11-19)21(25)26/h3-7,13-14,16H,2,8-11H2,1H3

InChI Key

SGNDBMZQIUABBA-UHFFFAOYSA-N

Canonical SMILES

CCN1CC2(C3CC(OC2CC(=O)C3(C1)[N+](=O)[O-])C4=CC=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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